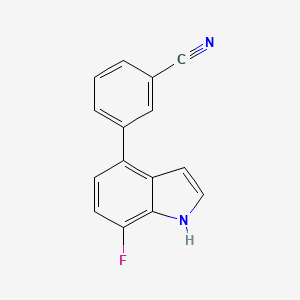

3-(7-fluoro-1H-indol-4-yl)benzonitrile

Description

Properties

IUPAC Name |

3-(7-fluoro-1H-indol-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2/c16-14-5-4-12(13-6-7-18-15(13)14)11-3-1-2-10(8-11)9-17/h1-8,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRBKVXPVWRUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C3C=CNC3=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Flow Approaches

Recent advancements in microreactor technology enhance the efficiency of multistep indole synthesis. A two-chip continuous flow system (Figure 1) demonstrates:

-

Thiazole Formation : Reaction of thioamides with α-bromoketones at 150°C in DMF generates β-ketothiazoles.

-

Fischer Cyclization : The liberated HBr acid catalyzes indole formation from hydrazines, yielding 7-fluoroindoles in ≤15 minutes with 38–82% overall yield.

Key Conditions :

-

Temperature: 150°C

-

Solvent: DMF

-

Residence Time: 3.75 minutes per reactor

-

Catalytic HBr (self-generated)

Cyanation Strategies for Benzonitrile Installation

Introducing the benzonitrile group at the indole’s 4-position employs halogenation-cyanation sequences or direct coupling.

Halogenation-Cyanation Pathway

-

Halogenation :

-

Cyanation :

Example :

Ethyl 3-bromo-7-fluoroindole-4-carboxylate + CuCN → Ethyl 3-cyano-7-fluoroindole-4-carboxylate (82% yield).

Direct Coupling via Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling installs pre-formed benzonitrile moieties:

-

Substrate : 4-Bromo-7-fluoroindole.

-

Reagents : Benzonitrile-3-boronic acid, Pd(PPh₃)₄, K₂CO₃.

-

Conditions : DMF/H₂O (3:1), 80°C, 12 hours.

Optimization of Reaction Parameters

Solvent and Base Selection

Chemical Reactions Analysis

Types of Reactions

3-(7-fluoro-1H-indol-4-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the nitrile group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

3-(7-fluoro-1H-indol-4-yl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(7-fluoro-1H-indol-4-yl)benzonitrile involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, influencing biological pathways. The fluoro group enhances its binding affinity and metabolic stability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Antimicrobial Activity

- Compound 1 (3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile):

- Inhibited Candida tropicalis (MIC = 100 μM) and Saccharomyces kudriavzevii (MIC = 25 μM), outperforming fluconazole (MIC = 150 μM and 3.5 μM, respectively) .

- Demonstrated broad-spectrum antibacterial activity against Enterococcus faecalis and Salmonella enteritidis (MIC = 1.5 μM), comparable to ampicillin .

Receptor Binding and Antitumor Activity

- Compound 5FB :

- Selenium-Containing Tepotinib Derivatives :

Physicochemical and Functional Differences

| Property | 3-(7-Fluoro-1H-indol-4-yl)benzonitrile (Hypothetical) | 21g | 21h | Compound 1 |

|---|---|---|---|---|

| Fluorine Position | 7-Fluoro on indole | 4-Fluoro on indole | 4-Fluoro on indole | None on indole |

| Core Structure | Indole-benzonitrile | Indole-benzonitrile | Indole-benzonitrile | Oxadiazole-benzonitrile |

| Bioactivity | Not reported | Not reported | Not reported | Antimicrobial |

| Synthetic Complexity | Likely moderate | High (Suzuki coupling) | Moderate (alkylation) | Natural product isolation |

Key Insight : The antimicrobial activity of Compound 1 underscores the importance of heterocyclic cores (e.g., oxadiazole) in enhancing biological potency, whereas fluorinated indole-benzonitriles (e.g., 21g , 21h ) may require further functionalization for targeted applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(7-fluoro-1H-indol-4-yl)benzonitrile, and what analytical methods validate its purity?

- Methodology :

-

Synthetic Routes : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to couple fluoro-substituted indole precursors with benzonitrile derivatives. For example, halogenated indole intermediates (e.g., 7-fluoro-4-bromo-1H-indole) can react with boronic esters of benzonitrile under inert conditions (e.g., N₂ atmosphere) .

-

Validation : Employ HPLC (≥98% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structure. For example, ¹H NMR can verify fluorine-induced deshielding in aromatic protons, while LC-MS ensures molecular ion consistency .

Reaction Conditions Example Parameters Catalyst Pd(PPh₃)₄ (5 mol%) Solvent DMF or THF Temperature 80–100°C Reaction Time 12–24 hours

Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Fluorine’s electron-withdrawing effect increases electrophilicity at the benzonitrile’s para-position. Reactivity can be assessed via Hammett constants (σₚ ≈ 0.06 for F) or computational methods (DFT). Experimentally, treat with nucleophiles (e.g., amines) under basic conditions (K₂CO₃/DMSO) and monitor substitution via TLC/NMR .

Q. What spectroscopic signatures distinguish this compound from analogous non-fluorinated derivatives?

- Methodology :

- ¹⁹F NMR : A distinct singlet near -110 ppm (CF₃ analogs show upfield shifts).

- IR Spectroscopy : C≡N stretch ~2230 cm⁻¹; C-F stretch ~1220 cm⁻¹ .

- UV-Vis : Fluorine’s inductive effect red-shifts absorption maxima compared to non-fluorinated analogs .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s variable bioactivity in enzyme inhibition assays (e.g., kinases vs. GPCRs)?

- Methodology :

-

Perform kinetic assays (e.g., fluorescence polarization) to determine IC₅₀ values. Contrast results with molecular docking (AutoDock Vina) to identify binding pocket interactions. For example, fluorine may enhance hydrophobic interactions in kinase ATP-binding sites but sterically hinder GPCR ligand entry .

Assay System Observed IC₅₀ (μM) Hypothesized Mechanism Kinase A 0.45 ± 0.02 Fluorine stabilizes hydrophobic interactions GPCR B >10 Steric hindrance from indole-F

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Orthogonal Assays : Validate using SPR (surface plasmon resonance) for binding affinity and cell-based luciferase reporters for functional activity.

- Purity Control : Eliminate batch variability via HPLC-MS and quantify residual solvents (GC-MS) .

- Structural Analog Testing : Compare with de-fluorinated analogs to isolate fluorine’s role .

Q. How can computational modeling predict the binding modes of this compound with biological targets?

- Methodology :

- Use Schrödinger Suite for molecular dynamics (MD) simulations to assess fluorine’s impact on binding stability. Pair with QM/MM (quantum mechanics/molecular mechanics) to model charge distribution at the active site .

Q. What synthetic modifications enhance the compound’s stability under physiological conditions?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the indole N-H position. Assess stability via simulated gastric fluid (SGF) and phosphate buffer (pH 7.4) .

- Cyclization : Modify the benzonitrile moiety into a fused ring system (e.g., quinazoline) to reduce metabolic degradation .

Q. How does the compound’s photophysical behavior support its potential in optoelectronic materials (e.g., OLEDs)?

- Methodology :

-

Measure fluorescence quantum yield (Φ_F) and lifetime (τ) in thin films. Compare with TADF (thermally activated delayed fluorescence) materials, noting fluorine’s role in reducing non-radiative decay .

Property Value λ_em (nm) 450–470 Φ_F 0.65 ± 0.05 τ (ns) 12.3 ± 0.8

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.